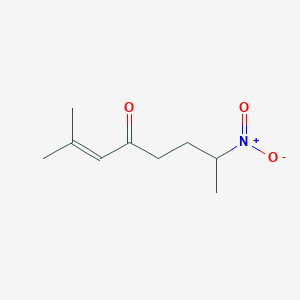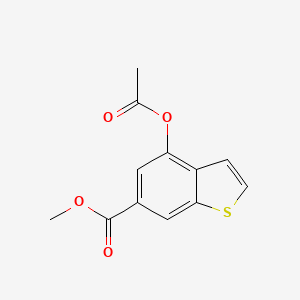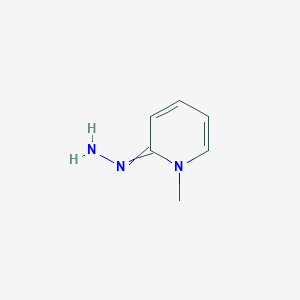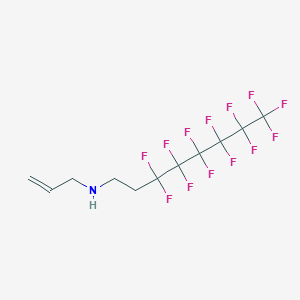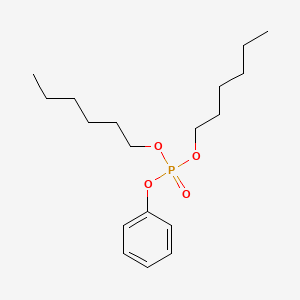
Dihexyl phenyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihexyl phenyl phosphate is an organophosphorus compound characterized by the presence of two hexyl groups and one phenyl group attached to a phosphate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Dihexyl phenyl phosphate can be synthesized through the esterification of phenyl phosphoric acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to maintain consistent reaction conditions and high yield. The process involves the controlled addition of phenyl phosphoric acid and hexanol, along with a catalyst, into the reactor. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Dihexyl phenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenyl phosphoric acid and hexanol.
Oxidation: It can be oxidized to form this compound oxide.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the reagent.
Oxidation: Carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to achieve substitution.
Major Products Formed:
Hydrolysis: Phenyl phosphoric acid and hexanol.
Oxidation: this compound oxide.
Substitution: Various substituted phenyl phosphates depending on the nucleophile used.
科学研究应用
Dihexyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized as a flame retardant in plastics and as a plasticizer in the production of flexible polymers.
作用机制
The mechanism of action of dihexyl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Dihexyl phosphate: Similar structure but lacks the phenyl group.
Phenyl phosphate: Contains a phenyl group but lacks the hexyl groups.
Diphenyl phosphate: Contains two phenyl groups instead of hexyl groups.
Uniqueness: Dihexyl phenyl phosphate is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
33898-82-7 |
|---|---|
分子式 |
C18H31O4P |
分子量 |
342.4 g/mol |
IUPAC 名称 |
dihexyl phenyl phosphate |
InChI |
InChI=1S/C18H31O4P/c1-3-5-7-12-16-20-23(19,21-17-13-8-6-4-2)22-18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3 |
InChI 键 |
DQLJOCWRWFJZMD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOP(=O)(OCCCCCC)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


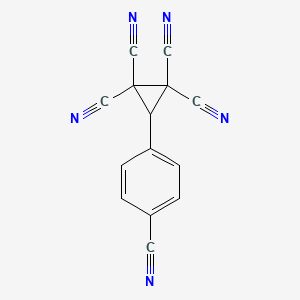

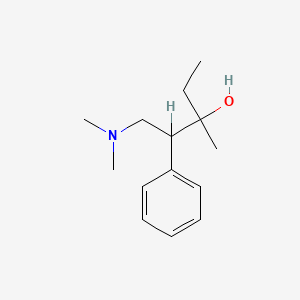
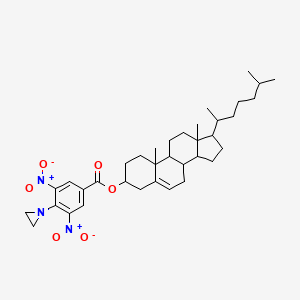
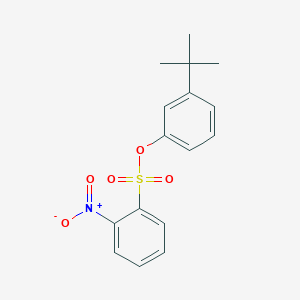
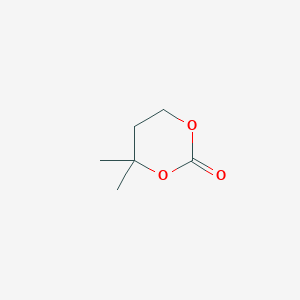
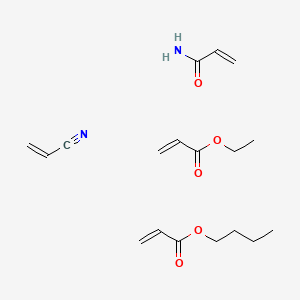
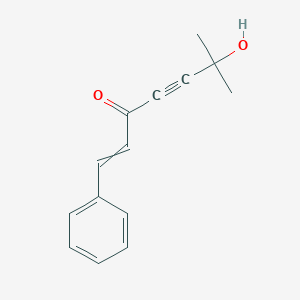
![3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14689031.png)
